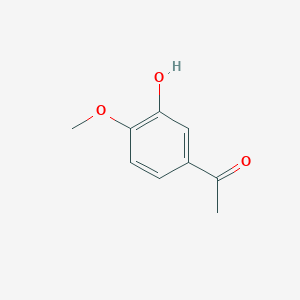

3-Hydroxy-4-methoxyacetophenone

描述

1-(3-Hydroxy-4-methoxyphenyl)ethanone has been reported in Rhododendron ferrugineum, Lamprothamnus zanguebaricus, and Saussurea superba with data available.

from Cynanchum paniculatum

Structure

3D Structure

属性

IUPAC Name |

1-(3-hydroxy-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTGFGDODHXMFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209872 | |

| Record name | 3-Hydroxy-4-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6100-74-9 | |

| Record name | 1-(3-Hydroxy-4-methoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6100-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-4-methoxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006100749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6100-74-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-4-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-hydroxy-4-methoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-4-METHOXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/286G943O33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-4-methoxyacetophenone

This technical guide provides a comprehensive overview of the core basic properties of 3-Hydroxy-4-methoxyacetophenone, also known as Acetoisovanillone. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical characteristics, experimental protocols for its synthesis and analysis, and insights into its biological activities.

Chemical and Physical Properties

This compound is a substituted acetophenone (B1666503) with the chemical formula C₉H₁₀O₃.[1] It is a solid at room temperature and presents as a white to cream or pale yellow to pale brown crystalline powder. This compound is a key intermediate in the synthesis of various pharmaceutical and organic compounds and has garnered interest for its potential biological activities, notably its anti-inflammatory properties.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molar Mass | 166.17 g/mol | |

| Appearance | White to cream or pale yellow to pale brown crystalline powder | [2] |

| Melting Point | 88-92 °C | |

| Density | 1.158 g/cm³ | |

| Solubility | Soluble in DMSO, ethanol, chloroform, ether, hot water, benzene, and ethyl acetate (B1210297). Insoluble in petroleum ether. | [3][4] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | 1-(3-hydroxy-4-methoxyphenyl)ethanone | [1] |

| Common Names | Acetoisovanillone, Isoacetovanillone | [5] |

| CAS Number | 6100-74-9 | [1] |

| PubChem CID | 95693 | [1] |

| InChI | InChI=1S/C9H10O3/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-5,11H,1-2H3 | [1] |

| InChIKey | YLTGFGDODHXMFB-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)OC)O | [1] |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of this compound, as well as a protocol for evaluating its anti-inflammatory activity.

Synthesis: Fries Rearrangement of Guaiacol (B22219) Acetate

A common method for the synthesis of hydroxyacetophenones is the Fries rearrangement. The following protocol is a representative example for the preparation of this compound's isomer, 4-hydroxy-3-methoxyacetophenone, and can be adapted.

Procedure:

-

To a reaction vessel, add guaiacol acetate (1 equivalent).

-

Under an inert atmosphere (e.g., nitrogen or argon), add methanesulfonic acid (5-12 equivalents).[6]

-

The mixture is stirred and heated to a temperature between 50-60 °C for 0.5-1 hour.[6]

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and slowly poured into ice-water with stirring.

-

The aqueous mixture is then extracted with a suitable organic solvent, such as ethyl acetate.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure to yield the crude product.

Purification: Recrystallization

The crude this compound can be purified by recrystallization to obtain a high-purity solid.

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water or dimethyl carbonate/cyclohexane).[7][8]

-

If the solution is colored, a small amount of activated carbon can be added, and the mixture is heated at reflux for a short period.

-

The hot solution is filtered to remove the activated carbon and any other insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The resulting crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent.

-

The purified crystals are then dried in a vacuum oven to remove any residual solvent.

Analytical Methods

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum is recorded on an NMR spectrometer (e.g., 300 or 500 MHz). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. Expected signals for this compound would include a singlet for the methyl protons of the acetyl group, a singlet for the methoxy (B1213986) group protons, and multiplets for the aromatic protons.

-

¹³C NMR Spectroscopy: The sample is prepared as for ¹H NMR. The spectrum provides information on the carbon skeleton of the molecule. Expected signals would include peaks for the carbonyl carbon, the aromatic carbons (with and without oxygen substitution), and the methyl carbons of the acetyl and methoxy groups.

2.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is typically recorded using a KBr pellet or as a thin film. The spectrum reveals the functional groups present in the molecule. For this compound, characteristic absorption bands would be observed for the hydroxyl (O-H) stretch (broad), the carbonyl (C=O) stretch of the ketone (typically around 1660-1700 cm⁻¹ for aromatic ketones), C-H stretches (aromatic and aliphatic), and C-O stretches.[9][10]

2.3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. A small amount of the sample is ionized (e.g., by electron impact), and the mass-to-charge ratio (m/z) of the resulting ions is measured.[3][11] The molecular ion peak (M⁺) would correspond to the molecular weight of the compound (166.17 g/mol ).

Biological Activity Assay: Inhibition of Nitric Oxide (NO) and Prostaglandin (B15479496) E₂ (PGE₂) Production in Macrophages

This protocol describes an in vitro assay to evaluate the anti-inflammatory potential of this compound.

Cell Culture and Treatment:

-

RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of this compound for 1 hour.

-

Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

Measurement of NO Production:

-

After the incubation period, the cell culture supernatant is collected.

-

The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent.[12][13]

-

The absorbance is read at approximately 540 nm, and the nitrite concentration is determined from a standard curve.

Measurement of PGE₂ Production:

-

The cell culture supernatant is also used to measure the concentration of PGE₂.

-

A commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit is used for the quantification of PGE₂ according to the manufacturer's instructions.[12]

Biological Activity and Signaling Pathways

This compound has been reported to possess anti-inflammatory activity.[3][5] This activity is attributed to its ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂). The overproduction of these mediators is a hallmark of inflammation.

The inflammatory response in macrophages, particularly when stimulated by bacterial lipopolysaccharide (LPS), involves the activation of complex signaling cascades. A key pathway is the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1][14][15] Upon activation, NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). iNOS is the enzyme responsible for the production of NO, while COX-2 is a key enzyme in the synthesis of prostaglandins, including PGE₂.[16][17]

The inhibitory effect of this compound on NO and PGE₂ production suggests that it may interfere with the NF-κB signaling pathway and/or the activity of the iNOS and COX-2 enzymes.

Visualizing the Inflammatory Signaling Pathway

The following diagram illustrates the LPS-induced inflammatory signaling pathway in macrophages and the potential points of intervention for this compound.

Caption: LPS-induced inflammatory signaling pathway in macrophages.

Experimental Workflow for Evaluating Anti-inflammatory Activity

The following diagram outlines the general workflow for assessing the anti-inflammatory effects of this compound in vitro.

References

- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Mass Spectrometry [www2.chemistry.msu.edu]

- 4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 5. app.studyraid.com [app.studyraid.com]

- 6. CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone - Google Patents [patents.google.com]

- 7. Method for purification of 4-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 8. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

In-Depth Technical Guide: 3-Hydroxy-4-methoxyacetophenone (CAS Number 6100-74-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methoxyacetophenone, also known as acetoisovanillone or apocynin, is a naturally occurring organic compound with the CAS number 6100-74-9.[1][2] It is a methoxy-substituted catechol that has garnered significant interest in the scientific community for its biological activities, particularly its role as an inhibitor of NADPH oxidase and its anti-inflammatory properties.[3] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic data, and biological activities, with a focus on experimental protocols and mechanistic insights relevant to researchers and drug development professionals.

Chemical and Physical Properties

This compound is a solid at room temperature and is incompatible with strong oxidizing agents.[2] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [2][4] |

| Molecular Weight | 166.17 g/mol | [2][4] |

| Melting Point | 88-92 °C | [2] |

| Boiling Point | Not available | |

| Density | Not available | |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMSO (9 mg/mL) | [3] |

| InChI | InChI=1S/C9H10O3/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-5,11H,1-2H3 | [2][4] |

| InChIKey | YLTGFGDODHXMFB-UHFFFAOYSA-N | [2][4] |

| SMILES | CC(=O)C1=CC(=C(C=C1)OC)O | [4] |

Synthesis

Two primary synthetic routes for this compound are the Friedel-Crafts acylation of a suitably protected catechol derivative and the Fries rearrangement of a guaiacol (B22219) ester.

Experimental Protocol: Fries Rearrangement of Acetyl Guaiacol

This method involves the rearrangement of acetyl guaiacol to form 4-hydroxy-3-methoxyacetophenone, an isomer of the target compound, which can then be followed by separation or used as a closely related standard. A detailed protocol for a similar Fries rearrangement is as follows:

-

Reaction Setup: In a reaction vessel, add acetyl guaiacol to methanesulfonic acid. The ratio of acetyl guaiacol to methanesulfonic acid should be between 1:5 and 1:12. A catalytic amount of phosphorus pentoxide can optionally be added.[5]

-

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the starting material. The reaction temperature is maintained between 40-60°C for 0.5-1 hour.[5]

-

Work-up and Purification: After the reaction is complete, the mixture is worked up to isolate the product. The solvent (methanesulfonic acid) can be recovered.[5] The crude product is then purified, typically by recrystallization or column chromatography, to yield 4-hydroxy-3-methoxyacetophenone.

Spectroscopic Data

The structural characterization of this compound is achieved through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Assignments | Reference |

| ¹H NMR | Spectra available for the isomeric 4-hydroxy-3-methoxyacetophenone in DMSO-d₆ show characteristic aromatic and methoxy (B1213986) proton signals. | |

| ¹³C NMR | Expected signals for carbonyl carbon, aromatic carbons (both substituted and unsubstituted), and the methoxy carbon. Data for related compounds are available. | [6] |

| IR Spectroscopy | Expected characteristic peaks for O-H stretching (hydroxyl group), C=O stretching (ketone), C-O stretching (methoxy group), and aromatic C-H and C=C stretching. | [7] |

| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z 166. Fragmentation patterns would likely involve cleavage of the acetyl group and loss of methyl or methoxy groups. | [3][4] |

Biological Activity and Experimental Protocols

This compound is recognized for its anti-inflammatory and antioxidant properties, primarily attributed to its ability to inhibit NADPH oxidase.

NADPH Oxidase Inhibition

This compound is a known inhibitor of NADPH oxidase with a reported IC₅₀ of 10 μM.[8] NADPH oxidases are a major source of reactive oxygen species (ROS) in cells, and their inhibition is a key target for anti-inflammatory and antioxidant therapies.

This protocol describes a common method to measure NADPH oxidase activity in cell lysates.

-

Cell Lysate Preparation:

-

Homogenize cells or tissues in an appropriate lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 2 mM dithiothreitol, and protease inhibitors).[9]

-

Centrifuge the homogenate to pellet cellular debris.

-

Isolate the membrane fraction by further centrifugation steps.[9]

-

Resuspend the final pellet in an appropriate buffer and determine the protein concentration.[9]

-

-

Assay Procedure:

-

In a 96-well plate, add the cell lysate (membrane fraction).

-

Add NADPH (final concentration ~100-200 µM) to initiate the reaction.[9][10]

-

Add lucigenin (B191737) (final concentration ~5 µM), a chemiluminescent probe for superoxide.[9][10]

-

Immediately measure the chemiluminescence using a microplate reader. The signal is proportional to the NADPH oxidase activity.[10]

-

To test the inhibitory effect of this compound, pre-incubate the cell lysate with various concentrations of the compound before adding NADPH.

-

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are linked to its ability to suppress the production of inflammatory mediators such as nitric oxide (NO) and to modulate inflammatory signaling pathways like the NF-κB pathway.[3]

This protocol details how to assess the anti-inflammatory effect of a compound by measuring its ability to inhibit NO production in macrophages stimulated with lipopolysaccharide (LPS).

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophage cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and incubate for 24 hours.[11][12]

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for another 24 hours.[12][13]

-

-

Griess Assay:

-

Collect the cell culture supernatant.

-

In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[11][14]

-

Measure the absorbance at 540-550 nm using a microplate reader.[11][14]

-

The absorbance is proportional to the nitrite (B80452) concentration, which is a stable product of NO. A decrease in absorbance in the presence of the compound indicates inhibition of NO production.

-

This protocol outlines the steps to investigate the effect of this compound on the activation of the NF-κB signaling pathway.

-

Cell Lysis and Protein Quantification:

-

After treatment as described in the NO assay, lyse the cells to extract total protein.

-

Determine the protein concentration of each sample using a standard method (e.g., Bradford assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates (e.g., 40 µg of total protein per lane) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for at least 1 hour.

-

Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize the results. A decrease in the phosphorylation of IκBα and p65 in the presence of this compound would suggest inhibition of the NF-κB pathway.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: NF-κB signaling pathway activation by LPS and potential inhibition.

Experimental Workflow Diagram

Caption: Workflow for assessing the anti-inflammatory and antioxidant activity.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. High-throughput Assays for Superoxide and Hydrogen Peroxide: DESIGN OF A SCREENING WORKFLOW TO IDENTIFY INHIBITORS OF NADPH OXIDASES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Methoxyacetophenone(586-37-8) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Lucigenin-dependent chemiluminescence as a new assay for NAD(P)H-oxidase activity in particulate fractions of human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Nitric Oxide Griess Assay [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-4-methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Hydroxy-4-methoxyacetophenone, also known as acetoisovanillone. This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. This document details experimental protocols, quantitative data, and visual representations of the synthetic routes to aid in research and development.

Core Synthesis Pathways

The synthesis of this compound can be primarily achieved through two main strategies: the selective O-methylation of a dihydroxy precursor and a multi-step synthesis commencing from 3-hydroxybenzoic acid.

Selective O-methylation of 3,4-Dihydroxyacetophenone

This is one of the most direct routes to this compound. The key challenge in this pathway is achieving regioselectivity, that is, the preferential methylation of the hydroxyl group at the 4-position over the 3-position. The hydroxyl group at the 4-position is generally more acidic and less sterically hindered, making it more susceptible to methylation under controlled conditions.

Experimental Protocol:

A general procedure for the selective O-methylation of a 4-acyl-1,2-dihydroxybenzene, such as 3,4-dihydroxyacetophenone, is as follows[1]:

-

Dissolution: Dissolve 0.25 moles of 3,4-dihydroxyacetophenone in 250 mL of dimethylformamide (DMF).

-

Addition of Reagents: To the solution, add 0.5 moles of methyl iodide and 0.5 moles of lithium carbonate (Li₂CO₃)[1].

-

Reaction: Stir the resulting suspension under an argon atmosphere at 55°C for 18 hours[1].

-

Work-up: After the reaction is complete, pour the mixture into 1 liter of water containing 70 mL of concentrated hydrochloric acid (HCl)[1].

-

Extraction: Extract the aqueous mixture with ethyl acetate (B1210297).

-

Purification: Purify the crude product by chromatography on silica (B1680970) gel using a hexane/acetone (20:1) solvent system[1].

Caption: Selective O-methylation of 3,4-Dihydroxyacetophenone.

Multi-step Synthesis from 3-Hydroxybenzoic Acid

This pathway involves the initial synthesis of 3-hydroxyacetophenone from 3-hydroxybenzoic acid, followed by subsequent hydroxylation and selective methylation. A patented method outlines a high-yield synthesis of 3-hydroxyacetophenone[2].

Experimental Protocol:

The synthesis of the intermediate, 3-hydroxyacetophenone, proceeds as follows[2]:

-

Hydroxyl Protection: The hydroxyl group of 3-hydroxybenzoic acid is first protected, for example, through an esterification or etherification reaction.

-

Chloroformylation: The protected 3-hydroxybenzoic acid is then subjected to a chloroformylation reaction.

-

Alkylation: An alkylation reaction is then carried out.

-

Hydrolysis: Finally, hydrolysis is performed to yield 3-hydroxyacetophenone[2].

To obtain the target molecule, this compound, further steps of regioselective hydroxylation at the 4-position and subsequent methylation would be required.

Caption: Multi-step synthesis from 3-Hydroxybenzoic Acid.

Saponification of 3-Acetoxy-4-methoxyacetophenone

This method involves the hydrolysis of the acetate group of 3-acetoxy-4-methoxyacetophenone to yield the desired product. This pathway is reported to have a high yield of 90%[1].

Experimental Protocol:

While the specific conditions for the saponification are not detailed in the provided search results, a general procedure would involve the following steps:

-

Reaction Setup: Dissolve 3-acetoxy-4-methoxyacetophenone in a suitable solvent, such as methanol (B129727) or ethanol.

-

Base Addition: Add a stoichiometric amount of a base, such as sodium hydroxide (B78521) or potassium hydroxide, dissolved in water.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Neutralization and Extraction: Neutralize the reaction mixture with a dilute acid and extract the product with an organic solvent.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Caption: Saponification of 3-Acetoxy-4-methoxyacetophenone.

Quantitative Data Summary

The following table summarizes the available quantitative data for the described synthesis pathways.

| Pathway | Starting Material | Key Reagents | Reported Yield | Purity | Reference |

| Selective O-methylation | 3,4-Dihydroxyacetophenone | Methyl Iodide, Li₂CO₃, DMF | N/A | N/A | [1] |

| Multi-step synthesis (to 3-hydroxyacetophenone) | 3-Hydroxybenzoic Acid | Various (multi-step) | 90% | N/A | [2] |

| Saponification | 3-Acetoxy-4-methoxyacetophenone | Base (e.g., NaOH) | 90% | N/A | [1] |

N/A: Not available in the search results.

Conclusion

The synthesis of this compound can be approached through several viable pathways. The selective O-methylation of 3,4-dihydroxyacetophenone offers a direct route, although careful control of reaction conditions is crucial to ensure regioselectivity. The multi-step synthesis from 3-hydroxybenzoic acid is a high-yield process for a key intermediate, but requires further functionalization. The saponification of the corresponding acetoxy derivative is also reported to be a high-yield method. The selection of the optimal pathway will depend on factors such as the availability of starting materials, desired scale of production, and the capabilities for purification. Further research and process optimization for each of these routes would be beneficial for large-scale and efficient synthesis of this important pharmaceutical intermediate.

References

Unveiling 3-Hydroxy-4-methoxyacetophenone: A Technical Guide to its Natural Sources and Isolation

For Immediate Release

This technical guide provides an in-depth overview of 3-Hydroxy-4-methoxyacetophenone, a naturally occurring phenolic compound of significant interest to researchers, scientists, and drug development professionals. Also known as apocynin or acetovanillone, this compound has garnered attention for its potential therapeutic properties. This document details its primary natural sources, comprehensive isolation methodologies, and the key signaling pathways it modulates.

Natural Occurrences of this compound

This compound is found in a variety of plant species, where it plays a role in the plant's defense mechanisms and other physiological processes. The principal natural sources identified to date are summarized in the table below. The concentration of the compound can vary depending on the plant part, geographical location, and harvesting time.

| Plant Species | Family | Common Name | Plant Part Containing the Compound |

| Picrorhiza kurroa | Plantaginaceae | Kutki | Rhizomes and Roots |

| Apocynum cannabinum | Apocynaceae | Canadian Hemp, Dogbane | Roots |

| Jatropha multifida | Euphorbiaceae | Coral Bush | Roots |

| P. spinosa | Rosaceae | Blackthorn or Sloe | Not specified in literature |

| Lamprothamnus zanguebaricus | Rubiaceae | Not available | Stem Bark |

| Saussurea superba | Asteraceae | Not available | Not specified in literature |

| Rhododendron ferrugineum | Ericaceae | Alpenrose | Not specified in literature |

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following sections provide detailed experimental protocols for its extraction and purification, primarily from Picrorhiza kurroa, a well-documented source.

General Extraction from Plant Material

A common initial step is the extraction of the compound from the dried and powdered plant material using an appropriate solvent. Methanol (B129727) and ethanol (B145695) are frequently used due to their ability to efficiently extract phenolic compounds.

Experimental Protocol: Methanol Extraction of Picrorhiza kurroa Rhizomes

-

Preparation of Plant Material: 500 g of dried rhizomes of Picrorhiza kurroa are coarsely powdered.

-

Extraction: The powdered rhizomes are extracted with 1 liter of methanol at room temperature with occasional stirring for 24 hours.

-

Filtration and Concentration: The extract is filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure at a temperature not exceeding 50°C using a rotary evaporator to yield a crude methanol extract. The extraction process is typically repeated three times to ensure maximum recovery of the compound.

-

Yield: The resulting crude extract is a dark, viscous mass. The yield of the crude extract is approximately 15-20% of the initial dry weight of the rhizomes.

Purification by Column Chromatography

The crude extract, containing a mixture of compounds, is subjected to column chromatography for the separation and purification of this compound.

Experimental Protocol: Column Chromatography of Picrorhiza kurroa Methanol Extract

-

Column Preparation: A glass column (e.g., 60 cm length, 4 cm diameter) is packed with silica (B1680970) gel (60-120 mesh) in a slurry with petroleum ether.

-

Sample Loading: The crude methanol extract (e.g., 50 g) is adsorbed onto a small amount of silica gel to create a dry powder, which is then carefully loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents with increasing polarity. A typical gradient starts with 100% petroleum ether, followed by increasing proportions of chloroform (B151607), and finally mixtures of chloroform and methanol.

-

Petroleum ether (100%)

-

Petroleum ether : Chloroform (90:10, 80:20, ... , 10:90)

-

Chloroform (100%)

-

Chloroform : Methanol (99:1, 98:2, ... , 90:10)

-

-

Fraction Collection: Fractions of a specific volume (e.g., 200 mL each) are collected sequentially.

-

Monitoring: The composition of each fraction is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5) and visualized under UV light or with a suitable staining reagent.

-

Isolation: Fractions containing this compound, identified by comparison with a standard, are pooled and the solvent is evaporated to yield the purified compound. The fractions eluted with chloroform:methanol (96:4) and chloroform:methanol (90:10) have been reported to yield iridoid glycosides, and it is anticipated that this compound would elute in fractions of similar polarity[1].

High-Performance Liquid Chromatography (HPLC) for Final Purification and Quantification

For obtaining high purity this compound, preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) is employed. HPLC is also the standard method for the quantitative analysis of the compound in extracts.

Experimental Protocol: Preparative RP-HPLC Purification

While a specific preparative HPLC protocol for this compound from P. kurroa is not detailed in the searched literature, a general methodology can be adapted from protocols used for similar phenolic compounds.

-

Instrumentation: A preparative HPLC system equipped with a photodiode array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 20 mm, 10 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid to improve peak shape) is typically used.

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A linear gradient from 10% B to 50% B over 40 minutes at a flow rate of 15 mL/min.

-

Sample Injection: The partially purified fraction from column chromatography is dissolved in the initial mobile phase and injected onto the column.

-

Detection and Fraction Collection: The eluent is monitored at a wavelength of approximately 276 nm. Fractions corresponding to the peak of this compound are collected.

-

Post-Purification: The collected fractions are combined, and the solvent is removed under reduced pressure to yield the pure compound. The purity is then confirmed by analytical HPLC and spectroscopic methods (e.g., NMR, Mass Spectrometry).

Quantitative Data on Isolation

The yield of this compound can vary significantly based on the plant source and the extraction and purification methods employed. The following table summarizes available quantitative data from the literature.

| Plant Source | Plant Part | Extraction Solvent | Analytical Method | Concentration/Yield of this compound | Reference |

| Picrorhiza kurroa | Roots | Ethanol | HPLC | 151.43 mg/100 g of dry extract | [1] |

| Picrorhiza kurroa | Roots | Methanol | HPLC | Not explicitly quantified, but present | [1] |

| Picrorhiza kurroa | Roots | Acetone | HPLC | Not explicitly quantified, but present | [1] |

| Picrorhiza kurroa | Roots | Hexane | HPLC | 0.31 mg/100 g of dry extract | [1] |

Signaling Pathways Modulated by this compound

This compound is a well-documented inhibitor of NADPH oxidase, a key enzyme involved in the production of reactive oxygen species (ROS). Its mechanism of action and influence on related signaling pathways are crucial for understanding its therapeutic potential.

Inhibition of NADPH Oxidase

The primary mechanism of action of this compound involves the inhibition of the NADPH oxidase enzyme complex. In phagocytic cells, this process is initiated by the enzyme myeloperoxidase (MPO).

References

An In-depth Technical Guide to 3-Hydroxy-4-methoxyacetophenone: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methoxyacetophenone, also widely known by its trivial name apocynin, is a naturally occurring organic compound with the chemical formula C₉H₁₀O₃. It is structurally related to vanillin (B372448) and has been the subject of extensive research due to its diverse pharmacological activities, most notably as an inhibitor of NADPH oxidase. This technical guide provides a comprehensive overview of the solubility and stability of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex information for enhanced clarity.

Core Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 166.17 g/mol | [1][2] |

| Melting Point | 112-116 °C | [3][4] |

| Appearance | Crystalline solid | [5] |

Solubility Profile

This compound exhibits a varied solubility profile, being readily soluble in many organic solvents while showing limited solubility in aqueous solutions. The following tables summarize the available quantitative and qualitative solubility data.

Quantitative Solubility Data

| Solvent | Concentration | Temperature | Reference |

| Dimethyl Sulfoxide (DMSO) | 100 mM | Not Specified | [1] |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Not Specified | [5] |

| Dimethyl Sulfoxide (DMSO) | 33 mg/mL (198.59 mM) | 25°C | [2] |

| Dimethyl Sulfoxide (DMSO) | 9 mg/mL (54.16 mM) | Not Specified | [6] |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | Not Specified | [7] |

| Ethanol | 100 mM | Not Specified | [1] |

| Ethanol | ~20 mg/mL | Not Specified | [5] |

| Ethanol | 33 mg/mL (198.59 mM) | 25°C | [2] |

| Ethanol | 20 mg/mL | Not Specified | [7] |

| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified | [5] |

| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | Not Specified | [5] |

Qualitative Solubility Data

| Solvent | Solubility | Reference |

| Hot Water | Soluble | [3][8] |

| Water | Insoluble | [2] |

| Benzene | Soluble | [3][8] |

| Chloroform | Soluble | [3][8] |

| Ether | Soluble | [3] |

| Ethyl Acetate | Soluble | [3] |

| Petroleum Ether | Insoluble | [3] |

Stability Landscape

The stability of this compound is influenced by several factors, including pH, oxidizing agents, and light. Understanding its degradation profile is critical for formulation development and ensuring the integrity of experimental results.

Summary of Stability Under Stress Conditions

| Condition | Observation | Reference |

| Acid Hydrolysis (HCl) | Mild degradation | [9][10][11] |

| Alkali Hydrolysis (NaOH) | Great degradation | [9][10][11] |

| Oxidation (H₂O₂) | Mild degradation | [9][10][11] |

| Visible Light Exposure | No degradation | [9][10][11] |

Solution Stability

-

A stock solution of this compound in DMSO (5.5 mg/mL) was found to be stable for at least 30 days when stored at room temperature.[12]

-

Stock solutions in cell culture medium (2.5 mg/mL) have been reportedly stored at -20°C.[4]

-

Aqueous solutions are not recommended for storage for more than one day.[5]

Experimental Protocols

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated HPLC method is crucial for accurately assessing the stability of this compound. The following protocol is based on a published study.[9][10][11]

Instrumentation:

-

HPLC system with a photodiode array (PDA) detector.

-

Reversed-phase C18 column (e.g., 125 mm × 4 mm, 5 μm).

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile (B52724) and 1% acetic acid in water (60:40, v/v).

-

Flow Rate: 0.8 mL/min.

-

Detection Wavelength: 276 nm.

-

Column Temperature: 25°C.

-

Injection Volume: 20 µL.

-

Retention Time: Approximately 1.65 minutes.

Forced Degradation Study Protocol:

-

Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 M HCl and keep at room temperature for a specified duration (e.g., 1 hour).

-

Alkali Hydrolysis: Mix the drug solution with an equal volume of 0.1 M NaOH and keep at room temperature for a specified duration (e.g., 1 hour).

-

Oxidative Degradation: Mix the drug solution with an equal volume of 30% (v/v) hydrogen peroxide and keep at room temperature for a specified duration (e.g., 1 hour).

-

Photostability: Expose the drug solution to visible light for a defined period (e.g., 24 hours).

-

Analysis: Following exposure, neutralize the acidic and basic samples if necessary, and analyze all samples by the validated HPLC method to determine the extent of degradation.

Visualizing Methodologies and Relationships

To better illustrate the experimental processes and logical connections, the following diagrams are provided in the DOT language.

Conclusion

This technical guide consolidates critical information on the solubility and stability of this compound. The provided data tables, detailed experimental protocols, and visual diagrams are intended to serve as a valuable resource for researchers and professionals in the field of drug development and scientific research, facilitating informed decisions in experimental design and formulation strategies. The compound's solubility in organic solvents and its susceptibility to degradation, particularly under alkaline conditions, are key considerations for its handling and application.

References

- 1. rndsystems.com [rndsystems.com]

- 2. selleckchem.com [selleckchem.com]

- 3. 4'-Hydroxy-3'-methoxyacetophenone, 98% | Fisher Scientific [fishersci.ca]

- 4. 4 -Hydroxy-3 -methoxyacetophenone 98 498-02-2 [sigmaaldrich.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Apocynin - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. A stability-indicating high performance liquid chromatography method to determine apocynin in nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A stability-indicating high performance liquid chromatography method to determine apocynin in nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Potential Biological Activities of 3-Hydroxy-4-methoxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-4-methoxyacetophenone, also widely known as apocynin, is a naturally occurring organic compound with a growing body of research highlighting its significant therapeutic potential. Extracted from the roots of plants like Picrorhiza kurroa, this molecule has demonstrated a range of biological activities, primarily centered around its anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide provides an in-depth overview of the current understanding of apocynin's biological activities, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these effects. Detailed signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in drug discovery and development.

Core Biological Activities

Apocynin's therapeutic potential stems from its multifaceted biological activities, which are primarily attributed to its ability to modulate oxidative stress and inflammatory pathways.

Anti-inflammatory Activity

Apocynin exhibits potent anti-inflammatory effects across a variety of in vitro and in vivo models. Its primary mechanism in this regard is the inhibition of NADPH oxidase, a key enzyme responsible for the production of reactive oxygen species (ROS) in inflammatory cells. By reducing ROS production, apocynin mitigates the downstream activation of pro-inflammatory signaling pathways.

Antioxidant Activity

Beyond its enzymatic inhibition, apocynin also possesses direct antioxidant properties. It can scavenge free radicals and reduce oxidative damage to cellular components. This dual action of inhibiting ROS production and neutralizing existing ROS makes it a robust agent against oxidative stress-related pathologies.

Neuroprotective Activity

In the central nervous system, apocynin has demonstrated significant neuroprotective effects. By attenuating oxidative stress and inflammation in neuronal and glial cells, it shows promise in models of neurodegenerative diseases and ischemic brain injury. Its ability to interfere with the neuroinflammatory cascade is a key aspect of its neuroprotective potential.

Quantitative Data on Biological Activities

The following tables summarize the key quantitative data reported for the biological activities of this compound.

| Activity | Assay/Model | Parameter | Value | Reference |

| NADPH Oxidase Inhibition | Activated human neutrophils | IC50 | 10 µM | [1] |

| Antioxidant Activity | DPPH radical scavenging assay | EC50 | >100 µM | [2] |

| Antioxidant Activity | Triene degradation assay | Slope AUC/concentration | 101 ± 15 | [2] |

| Antioxidant Activity | FRAP assay | Slope | 0.015 | [2] |

| Anti-inflammatory Activity | Inhibition of TNF-α-induced IL-6 release in C6 glioma cells | Significant suppression | 1 - 100 µM | [3] |

| Neuroprotective Activity | Attenuation of MPP+-induced toxicity in SH-SY5Y cells | - | - | [4] |

Note: The neuroprotective activity of apocynin has been widely reported, but specific EC50 values from standardized in vitro neuroprotection assays were not consistently found in the reviewed literature. Its efficacy is often demonstrated through percentage reduction of cell death or other markers of neurotoxicity.

Signaling Pathways Modulated by this compound

Apocynin exerts its biological effects by modulating key intracellular signaling pathways involved in inflammation and oxidative stress.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Apocynin's inhibition of NADPH oxidase leads to a decrease in intracellular ROS, which are known activators of the IKK complex. Reduced IKK activity prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of pro-inflammatory genes.[5][6][7][8][9]

Modulation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes. While the direct interaction of apocynin with the Nrf2 pathway is less characterized, its ability to modulate the cellular redox state by inhibiting ROS production can indirectly influence Nrf2 activation. By reducing the overall oxidative burden, apocynin may contribute to the maintenance of cellular redox homeostasis, a condition that is tightly regulated by the Nrf2 pathway.

Experimental Protocols

This section provides an overview of common experimental protocols used to evaluate the biological activities of this compound.

In Vitro NADPH Oxidase Activity Assay in Neutrophils

This protocol outlines a method to measure the inhibitory effect of apocynin on NADPH oxidase activity in isolated human neutrophils.

Materials:

-

Ficoll-Paque PLUS

-

Hanks' Balanced Salt Solution (HBSS)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Cytochrome c

-

Superoxide (B77818) dismutase (SOD)

-

This compound (Apocynin)

-

Spectrophotometer

Procedure:

-

Neutrophil Isolation: Isolate human neutrophils from fresh venous blood using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation and hypotonic lysis of erythrocytes.

-

Cell Viability: Assess neutrophil viability using the trypan blue exclusion method.

-

Assay Preparation: Resuspend neutrophils in HBSS. Prepare working solutions of PMA, cytochrome c, SOD, and apocynin.

-

Measurement of Superoxide Production: In a 96-well plate, add neutrophils, cytochrome c, and varying concentrations of apocynin. Initiate the respiratory burst by adding PMA.

-

Data Acquisition: Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer. The reduction of cytochrome c is indicative of superoxide production.

-

Controls: Include wells with neutrophils and PMA (positive control), neutrophils alone (negative control), and neutrophils with PMA and SOD (to confirm superoxide-dependent cytochrome c reduction).

-

Data Analysis: Calculate the rate of cytochrome c reduction. Determine the IC50 value of apocynin by plotting the percentage of inhibition against the log concentration of apocynin.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This protocol describes a standard in vivo model to assess the anti-inflammatory effects of apocynin.[10][11]

Materials:

-

Wistar rats or Swiss albino mice

-

λ-Carrageenan

-

This compound (Apocynin)

-

Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

-

Plethysmometer or digital calipers

-

Indomethacin (positive control)

Procedure:

-

Animal Acclimatization: Acclimate animals to laboratory conditions for at least one week.

-

Grouping and Dosing: Randomly divide animals into groups: vehicle control, apocynin-treated (various doses), and positive control (indomethacin). Administer apocynin or vehicle intraperitoneally or orally.

-

Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

In Vitro Neuroprotection Assay: MPP+-Induced Toxicity in SH-SY5Y Cells

This protocol details a method to evaluate the neuroprotective effects of apocynin against a neurotoxin in a human neuroblastoma cell line.[4]

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

1-methyl-4-phenylpyridinium (MPP+)

-

This compound (Apocynin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with FBS.

-

Cell Plating: Seed cells into 96-well plates and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of apocynin for a specified duration (e.g., 1-2 hours).

-

Induction of Toxicity: Add MPP+ to the wells (except for the control group) to induce neurotoxicity and co-incubate with apocynin for 24-48 hours.

-

Cell Viability Assessment (MTT Assay):

-

Remove the treatment medium and add fresh medium containing MTT solution.

-

Incubate for 3-4 hours to allow for formazan (B1609692) crystal formation.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group. Determine the EC50 of apocynin for neuroprotection.

Conclusion

This compound (apocynin) is a promising natural compound with well-documented anti-inflammatory, antioxidant, and neuroprotective activities. Its primary mechanism of action involves the inhibition of NADPH oxidase, leading to a reduction in ROS production and subsequent modulation of key signaling pathways such as NF-κB. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this versatile molecule. Future research should focus on elucidating more detailed molecular interactions, conducting comprehensive preclinical and clinical studies, and exploring novel delivery systems to enhance its bioavailability and therapeutic efficacy.

References

- 1. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of apocynin, an inhibitor of NADPH oxidase, in airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of tumor necrosis factor-α-induced interleukin-6 synthesis in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apocynin inhibits Toll-like receptor-4-mediated activation of NF-κB by suppressing the Akt and mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Apocynin inhibits placental TLR4/NF-κB signaling pathway and ameliorates preeclampsia-like symptoms in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apocynin decreases AGEs-induced stimulation of NF-κB protein expression in vascular smooth muscle cells from GK rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. inotiv.com [inotiv.com]

- 11. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

The Anti-Inflammatory Properties of 3-Hydroxy-4-methoxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methoxyacetophenone, more commonly known as apocynin, is a naturally occurring organic compound with significant therapeutic potential, particularly in the realm of inflammatory diseases.[1][2][3][4][5] Extracted from the roots of Picrorhiza kurroa, this methoxy-substituted catechol has garnered considerable attention for its well-documented anti-inflammatory and antioxidant activities.[5] This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanisms of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining relevant experimental protocols.

Mechanism of Action

The primary anti-inflammatory mechanism of this compound revolves around its ability to inhibit the NADPH oxidase (NOX) enzyme complex.[5][6][7][8] By doing so, it effectively reduces the production of reactive oxygen species (ROS), which are key mediators of oxidative stress and inflammatory processes.[1][2][3][4][5] The anti-inflammatory effects of apocynin are mediated through both ROS-dependent and ROS-independent pathways.

ROS-Dependent Pathway: In phagocytic cells, apocynin is converted to a dimer that prevents the translocation of the p47phox subunit to the NOX complex, thereby inhibiting its activation and subsequent ROS production.[1] This reduction in oxidative stress leads to the downregulation of redox-sensitive transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are critical for the expression of pro-inflammatory genes.[5][6][8]

ROS-Independent Pathway: In non-phagocytic cells, this compound has been shown to directly reduce the levels of inflammatory cytokines and chemokines, independent of its effects on ROS.[1][2][3][4] This suggests a more direct immunomodulatory role for the compound.

Furthermore, apocynin has been demonstrated to modulate the expression and activity of other key inflammatory enzymes and signaling molecules, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][9] It also promotes the activation of the Nrf2/HO-1 pathway, an important anti-inflammatory and antioxidant response mechanism.[9]

Signaling Pathways

The anti-inflammatory effects of this compound are mediated through its interaction with several key signaling pathways. The following diagrams illustrate these interactions.

Caption: ROS-Dependent Pathway of Apocynin.

Caption: Apocynin's Modulation of Inflammatory Enzymes.

Quantitative Data

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Anti-Inflammatory Effects

| Cell Line | Stimulant | Apocynin Concentration | Measured Parameter | Result | Citation |

| RAW 264.7 macrophages | LPS or TNF-α | Various concentrations | TNF-α, IL-1β, IL-6 production | Inhibition of cytokine production | [8] |

| Rat tenocytes | High glucose | Not specified | NOX1, NOX4, IL-6 expression | Significantly suppressed expression | [10] |

| Rat tenocytes | High glucose | Not specified | ROS production | Reduced ROS production | [10] |

Table 2: In Vivo Anti-Inflammatory Effects

| Animal Model | Condition | Apocynin Dosage | Measured Parameter | Result | Citation |

| Mouse | Dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis | 400 mg/kg | Body weight | Significantly alleviated weight reduction | [9] |

| Mouse | Dextran sulfate sodium (DSS)-induced colitis | 400 mg/kg | Colonic expression of iNOS, COX-2, TNF-α, MCP-1 | Decreased expression | [9] |

| Mouse | Dextran sulfate sodium (DSS)-induced colitis | 400 mg/kg | Nrf2 and HO-1 | Activated | [9] |

| Rat | Spinal cord injury | Not specified | Inflammatory cytokine levels | Reduced levels | [11] |

| Mouse | Ovalbumin-induced airway inflammation | Not specified | Total inflammatory cells, macrophages, eosinophils in BAL fluid | Attenuated influx | [6][8] |

| Mouse | Ovalbumin-induced airway inflammation | Not specified | IL-4, IL-5, IL-12, IL-13, TNF-α in BAL fluid | Attenuated levels | [6][8] |

| Rat | Ischemia/reperfusion heart injury | Not specified | TNF-α, IL-1β, IL-6 levels | Significant decrease | [12] |

| Rat | Ischemia/reperfusion heart injury | Not specified | IL-10 levels | Significant increase | [12] |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on the anti-inflammatory properties of this compound.

In Vitro Inhibition of Pro-inflammatory Cytokines

-

Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

-

Cytokine Measurement: After a defined incubation period (e.g., 6 hours), the cell culture supernatants are collected. The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[8]

In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model

-

Animal Model: Experimental colitis is induced in mice (e.g., 8-week old BALB/c) by administering 5% DSS in their drinking water for a specified period (e.g., 11 days).[9]

-

Treatment: this compound (e.g., 400 mg/kg) is administered orally to the mice for a defined treatment period (e.g., 7 days).[9]

-

Assessment of Inflammation:

-

Clinical Scoring: Body weight, stool consistency, and presence of blood are monitored daily.

-

Macroscopic Evaluation: At the end of the experiment, colons are excised, and their weight and length are measured.

-

Histopathology: Colon tissue samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation, ulceration, and tissue damage.

-

Biochemical Analysis: Colon tissue homogenates are used to measure the expression of inflammatory markers (e.g., iNOS, COX-2, TNF-α, MCP-1) and anti-inflammatory mediators (e.g., Nrf2, HO-1) using techniques like Western blotting or quantitative real-time PCR.[9]

-

In Vivo Carrageenan-Induced Paw Edema

-

Animal Model: Acute inflammation is induced in rats by injecting a solution of carrageenan into the sub-plantar surface of the hind paw.

-

Treatment: this compound is administered (e.g., intraperitoneally or orally) at various doses prior to or after the carrageenan injection.

-

Measurement of Edema: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.

Conclusion

This compound (apocynin) has demonstrated significant anti-inflammatory properties in a wide range of in vitro and in vivo models. Its primary mechanism of action, the inhibition of NADPH oxidase, leading to a reduction in oxidative stress, is well-established. Furthermore, its ability to modulate key inflammatory pathways, including NF-κB and Nrf2, highlights its potential as a multi-target therapeutic agent. The quantitative data, though varied across different models, consistently supports its efficacy in reducing inflammatory markers and ameliorating inflammatory conditions. The experimental protocols outlined provide a foundation for further research into the therapeutic applications of this promising natural compound in the development of novel anti-inflammatory drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Anti-inflammatory effects of apocynin: a narrative review of the evidence - ProQuest [proquest.com]

- 4. Anti-inflammatory effects of apocynin: a narrative review of the evidence - Repository of Research and Investigative Information [eprints.mui.ac.ir]

- 5. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of apocynin, an inhibitor of NADPH oxidase, in airway inflammation. [vivo.weill.cornell.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Anti-inflammatory effects of apocynin on dextran sulfate sodium-induced mouse colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of apocynin in vitro on high glucose-induced oxidative stress on tenocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic effect of apocynin through antioxidant activity and suppression of apoptosis and inflammation after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide on 3-Hydroxy-4-methoxyacetophenone Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxy-4-methoxyacetophenone, its derivatives, and analogs, with a particular focus on the well-studied isomer, apocynin (4-hydroxy-3-methoxyacetophenone). This document delves into their synthesis, biological activities, and mechanisms of action, presenting key data and experimental methodologies to support further research and development in this area.

Core Compounds and Their Significance

This compound and its isomer 4-hydroxy-3-methoxyacetophenone (apocynin) are naturally occurring phenolic compounds that have garnered significant interest in the scientific community. Apocynin, originally isolated from the roots of Apocynum cannabinum and Picrorhiza kurroa, is a well-established inhibitor of NADPH oxidase (NOX), a key enzyme involved in the production of reactive oxygen species (ROS)[1][2]. This inhibitory activity forms the basis of its diverse pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties[1][3][4]. Derivatives of these core structures are being actively explored to enhance potency, selectivity, and pharmacokinetic profiles.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its derivatives often involves multi-step chemical reactions. Below are generalized synthetic schemes and methodologies.

Synthesis of this compound

One common route to synthesize this compound involves the saponification of 3-acetoxy-4-methoxy-acetophenone[5]. Another general procedure starts with a 4-acyl-1,2-dihydroxybenzene, which is then methylated using methyl iodide in the presence of a base like lithium carbonate in a solvent such as DMF[5].

Synthesis of Apocynin (4-Hydroxy-3-methoxyacetophenone) Derivatives

A variety of apocynin derivatives have been synthesized to explore their structure-activity relationships. A common strategy involves the modification of the core apocynin structure. For instance, bromo-substitution of apocynin can be achieved using reagents like Br₂ in chloroform (B151607) or CuBr₂ in ethyl acetate. The resulting brominated intermediate can then be reacted with various anilines or benzyl (B1604629) mercaptans to yield a range of derivatives[1][6].

Experimental Protocol: General Synthesis of Apocynin Derivatives [1][6]

-

Preparation of Key Intermediates:

-

Bromo-substitution: To a solution of apocynin in a suitable solvent (e.g., ethyl acetate), add a brominating agent (e.g., CuBr₂). Stir the reaction mixture at room temperature for a specified time until the reaction is complete (monitored by TLC). After completion, the reaction mixture is worked up by washing with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure. The crude product is then purified by column chromatography.

-

-

Synthesis of Final Derivatives:

-

Reaction with Anilines/Thiols: The brominated apocynin intermediate is dissolved in a suitable solvent (e.g., DMF or dichloromethane). To this solution, the desired aniline (B41778) or benzyl mercaptan is added, along with a base (e.g., NaHCO₃ or triethylamine). The reaction mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by TLC. Upon completion, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

-

Characterization: The structure of the synthesized derivatives is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Biological Activities and Quantitative Data

Derivatives of this compound and apocynin exhibit a wide range of biological activities. The following tables summarize some of the key quantitative data reported in the literature.

Anticancer and Cytotoxic Activity

Many chalcone (B49325) derivatives of hydroxyacetophenones have been synthesized and evaluated for their anticancer properties.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| LY-2 (a 2-hydroxy-4-methoxyacetophenone chalcone) | MCF-7 (breast cancer) | 4.61 - 9 | [7] |

| HT29 (colorectal cancer) | 4.61 - 9 | [7] | |

| A549 (lung cancer) | 4.61 - 9 | [7] | |

| LY-8 (a 2-hydroxy-4-methoxyacetophenone chalcone) | MCF-7 (breast cancer) | 4.61 - 9 | [7] |

| HT29 (colorectal cancer) | 4.61 - 9 | [7] | |

| A549 (lung cancer) | 4.61 - 9 | [7] | |

| LY-10 (a 2-hydroxy-4-methoxyacetophenone chalcone) | MCF-7 (breast cancer) | 4.61 - 9 | [7] |

| HT29 (colorectal cancer) | 4.61 - 9 | [7] | |

| A549 (lung cancer) | 4.61 - 9 | [7] | |

| Compound 4a (a 3-benzylidenechroman-4-one) | K562 (erythroleukemia) | ≤ 3.86 µg/ml | [6] |

| MDA-MB-231 (breast cancer) | ≤ 3.86 µg/ml | [6] | |

| SK-N-MC (neuroblastoma) | ≤ 3.86 µg/ml | [6] |

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit inflammatory mediators and pathways.

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Apocynin | NADPH oxidase inhibition in neutrophils | 10 | [8] |

| Diarylpentanoid derivatives (e.g., 88, 97) | NO suppression in RAW264.7 macrophages | 4.9 - 9.6 | |

| Flavones from Chrysanthemum indicum | NO production in rat hepatocytes | Varies | [9] |

Key Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives and their analogs are mediated through various signaling pathways. The two most prominent are the inhibition of the NADPH oxidase complex and the modulation of the NF-κB signaling cascade.

Inhibition of NADPH Oxidase

Apocynin is a pro-drug that needs to be activated by peroxidases, such as myeloperoxidase (MPO), in the presence of ROS to form its active dimeric form, diapocynin. This dimer is thought to inhibit the assembly of the NADPH oxidase complex by preventing the translocation of cytosolic subunits, such as p47phox, to the membrane-bound components. This inhibition leads to a reduction in the production of superoxide (B77818) radicals.

Caption: Mechanism of NADPH Oxidase Inhibition by Apocynin.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Apocynin and its derivatives have been shown to inhibit this pathway, often by preventing the degradation of IκBα and thus blocking NF-κB nuclear translocation.

Caption: Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives and their analogs.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol: [6]

-

Cell Seeding: Seed cells in 96-well plates at a density of 4,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

NADPH Oxidase Activity Assay (Lucigenin-based)

This assay measures the production of superoxide by NADPH oxidase.

-

Cell/Tissue Homogenization: Homogenize cells or tissues in an appropriate lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the homogenates using a standard method (e.g., Bradford assay).

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing a buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0), lucigenin (B191737) (as the chemiluminescent probe), and the cell/tissue homogenate.

-

Initiation of Reaction: Start the reaction by adding NADPH to the wells.

-

Chemiluminescence Measurement: Immediately measure the chemiluminescence over a period of time using a luminometer.

-

Data Analysis: Calculate the NADPH oxidase activity, often expressed as relative light units (RLU) per microgram of protein per minute.

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to detect changes in the levels and phosphorylation status of proteins in the NF-κB pathway.

-

Cell Treatment and Lysis: Treat cells with the test compounds and/or an inflammatory stimulus (e.g., LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.